Product packaging for 4-Methoxyadamantane-1-carboxylic acid(Cat. No.:CAS No. 2034153-44-9; 75907-49-2)

4-Methoxyadamantane-1-carboxylic acid

Cat. No.: B2823939
CAS No.: 2034153-44-9; 75907-49-2
M. Wt: 210.273
InChI Key: YBVHOAHKDMBIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyadamantane-1-carboxylic acid is a high-purity, synthetic adamantane derivative designed for advanced research and development. This compound integrates two distinct functional groups—a carboxylic acid and a methoxy group—onto the rigid, stable adamantane cage structure, making it a valuable and versatile building block in medicinal chemistry and materials science. The adamantane core is recognized for its ability to enhance lipid solubility, metabolic stability, and bioavailability in drug candidates . Researchers can leverage this molecule as a key synthetic intermediate in the design and synthesis of novel bioactive molecules. Potential applications include its use in developing protease inhibitors, where the carboxylic acid can coordinate with active sites, or in creating molecular capsules and frameworks for supramolecular chemistry, leveraging the steric bulk and defined geometry of the adamantane skeleton. The methoxy group offers a site for further functionalization through demethylation or participation in coupling reactions, expanding the toolkit for synthetic chemists. While specific mechanistic studies on this exact compound are not yet reported in the literature, its properties are inferred from well-established adamantane chemistry. The synthesis of related 1-adamantanecarboxylic acids typically involves carboxylation of an adamantane precursor using formic acid in concentrated sulfuric acid . This product is provided for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B2823939 4-Methoxyadamantane-1-carboxylic acid CAS No. 2034153-44-9; 75907-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxyadamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-15-10-8-2-7-3-9(10)6-12(4-7,5-8)11(13)14/h7-10H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVHOAHKDMBIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC3CC1CC(C3)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 4 Methoxyadamantane 1 Carboxylic Acid

Reaction Mechanisms of Carboxylic Acid Transformations

The carboxylic acid group is a versatile functional handle, enabling a variety of chemical transformations. In the context of 4-methoxyadamantane-1-carboxylic acid, these reactions provide pathways to a diverse range of substituted adamantane (B196018) derivatives. Key transformations include decarboxylative functionalizations, nucleophilic acyl substitutions, and rearrangement reactions.

Decarboxylative Functionalization Pathways

Decarboxylative functionalization reactions are a powerful class of transformations that utilize carboxylic acids as readily available starting materials to form new carbon-carbon or carbon-heteroatom bonds. nih.gov These reactions typically proceed through the generation of a radical or carbanionic intermediate upon extrusion of carbon dioxide.

One common approach involves the generation of an adamantyl radical from the corresponding carboxylic acid. nih.gov For instance, the silver-catalyzed decarboxylative bromination of adamantane carboxylic acids has been reported. researchgate.net Similarly, a silver(I)-catalyzed decarboxylative chlorination has been studied, with the proposed catalytic cycle involving a proton-coupled two-electron transfer, oxidative decarboxylation, formation of a silver(II)-chlorine species, and subsequent chlorine abstraction. researchgate.net Photoredox catalysis has also emerged as a significant tool for expanding the scope of decarboxylative transformations. nih.gov

Another pathway involves hydrogen-atom transfer (HAT) from the carboxylic acid's O-H bond to generate a carboxyl radical. nih.gov However, the high O-H bond dissociation energy (approximately 112 kcal/mol) presents a significant energetic barrier, making a ground-state O-H HAT challenging. nih.gov

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. uomustansiriyah.edu.iqopenstax.org This process involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. uomustansiriyah.edu.iqmasterorganicchemistry.com This intermediate then collapses, expelling a leaving group and resulting in a net substitution at the acyl carbon. uomustansiriyah.edu.iqmasterorganicchemistry.com The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is influenced by the nature of the leaving group; weaker bases are better leaving groups, enhancing the reactivity of the acyl compound. libretexts.org

For this compound, conversion to more reactive derivatives like acid chlorides facilitates these substitutions. For example, reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acid chloride. libretexts.org This acid chloride can then readily react with various nucleophiles, such as alcohols to form esters or amines to form amides. uomustansiriyah.edu.iq The reaction proceeds via the typical addition-elimination mechanism. masterorganicchemistry.com

The table below summarizes the relative reactivity of common carboxylic acid derivatives.

Carboxylic Acid DerivativeLeaving GroupBasicity of Leaving GroupReactivity
Acyl PhosphatePhosphateWeak BaseVery High
Acid ChlorideChlorideVery Weak BaseHigh
Acid AnhydrideCarboxylateWeak BaseModerate
ThioesterThiolateWeak BaseModerate
EsterAlkoxideStrong BaseLow
AmideAmide IonVery Strong BaseVery Low
CarboxylateOxideVery Strong BaseExtremely Low

Rearrangement Reactions Originating from the Carboxylic Acid Moiety (e.g., Curtius rearrangement)

The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This versatile reaction allows for the conversion of a carboxylic acid to a primary amine, carbamate, or urea (B33335) derivative upon subsequent reaction of the isocyanate with a nucleophile like water, an alcohol, or an amine, respectively. wikipedia.orgnih.gov

The generally accepted mechanism for the Curtius rearrangement is a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The reaction is initiated by the formation of an acyl azide from the carboxylic acid. This can be achieved using reagents such as diphenylphosphoryl azide (DPPA) or through a one-pot procedure involving sodium azide and di-tert-butyl dicarbonate. nih.govorgsyn.org The acyl azide then undergoes rearrangement to the isocyanate, which can be trapped by a suitable nucleophile. nih.govorgsyn.org Zinc-catalyzed variations of the Curtius rearrangement have been developed to proceed under mild conditions. orgsyn.org

Influence of the Adamantane Cage on Reaction Kinetics and Regioselectivity

The rigid, cage-like structure of the adamantane scaffold significantly influences the kinetics and regioselectivity of reactions. researchgate.net The adamantane cage is characterized by its high stability and steric bulk. mdgas.eursc.org

Kinetics: The steric hindrance imposed by the adamantane framework can affect reaction rates. For reactions occurring at the 1-position, the bulky cage can shield the reaction center, potentially slowing down the approach of reagents. Conversely, the formation of carbocation intermediates at the bridgehead (tertiary) positions of the adamantane cage is particularly favorable due to the relief of steric strain and the stabilizing effect of the surrounding alkyl groups. researchgate.net This stability can accelerate reactions that proceed through such intermediates.

Regioselectivity: The adamantane structure exhibits distinct reactivity at its tertiary (bridgehead) and secondary positions. nih.gov Reactions that proceed via radical or cationic intermediates often show a strong preference for the tertiary positions due to the greater stability of the corresponding intermediates at these sites. nih.govresearchgate.net For example, in radical C-H abstraction reactions, the tertiary C-H bonds are generally more reactive than the secondary ones. nih.gov However, the regioselectivity can be influenced by the nature of the reagent and the reaction conditions. nih.gov In some cases, functionalization at the secondary position can be achieved, although it is often less favorable. acs.org

The table below highlights the general reactivity trends of adamantane C-H bonds.

PositionCarbon TypeIntermediate StabilityGeneral Reactivity
BridgeheadTertiary (3°)High (Carbocation/Radical)High
BridgeSecondary (2°)Lower (Carbocation/Radical)Low

Impact of the Methoxy (B1213986) Group on Electronic Properties and Reactivity Profiles

The methoxy group (-OCH₃) at the 4-position of the adamantane cage exerts a significant electronic influence on the reactivity of the molecule. This influence is primarily transmitted through inductive effects.

In the saturated, non-aromatic adamantane system, the resonance effect is not operative in the same way. The primary electronic influence of the methoxy group is its inductive effect. This electron-withdrawing nature can impact the stability of charged intermediates formed during reactions. For example, a carbocation formed at a position close to the methoxy group would be destabilized by the inductive withdrawal of electron density.

The presence of the methoxy group can also influence the reactivity of the carboxylic acid moiety. The electron-withdrawing nature of the methoxy group can increase the acidity of the carboxylic acid proton.

The table below summarizes the electronic effects of the methoxy group.

Electronic EffectDescriptionImpact on Adamantane Cage
Inductive Effect (-I)Withdrawal of electron density through sigma bonds due to the high electronegativity of oxygen. vaia.comDeactivates the cage towards electrophilic attack and destabilizes nearby carbocationic intermediates.
Resonance Effect (+R/+M)Donation of lone pair electrons into a conjugated system. stackexchange.comNot directly applicable to the saturated adamantane cage in the same way as in aromatic systems.

Catalytic Effects in Reactions Involving this compound

Catalysis plays a crucial role in many reactions involving carboxylic acids and their derivatives. Both metal-based and organocatalysts can be employed to enhance reaction rates, improve yields, and control selectivity.

In the context of transformations of this compound, various catalytic systems are relevant:

Decarboxylative Functionalization: As mentioned earlier, silver(I) salts can catalyze decarboxylative halogenation reactions. researchgate.netresearchgate.net

Amide Bond Formation: The direct formation of amides from carboxylic acids and amines is often thermodynamically unfavorable and requires catalysts or coupling agents. semanticscholar.org Lewis acids can be used to activate the carboxylic acid. For instance, iron(III) oxide (Fe₃O₄) in cooperation with a base like DABCO has been used for the N-methyl amidation of carboxylic acids. semanticscholar.org

Ritter-Type Reactions: The adamantylation of amides with 1-haloadamantanes or 1-adamantanol (B105290) can be catalyzed by manganese compounds, such as MnCl₂, Mn(OAc)₂, and Mn(acac)₂. researchgate.net These reactions typically proceed through the formation of the stable 1-adamantyl cation. researchgate.net

Curtius Rearrangement: Zinc(II) triflate has been used as a catalyst in a one-pot Curtius rearrangement to facilitate the formation of carbamates from carboxylic acids. nih.govorgsyn.org

The choice of catalyst depends on the specific transformation being performed and can significantly impact the reaction outcome.

Computational Chemistry and Theoretical Studies of 4 Methoxyadamantane 1 Carboxylic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict the optimized geometry, electronic distribution, and spectroscopic properties of 4-Methoxyadamantane-1-carboxylic acid.

The electronic structure can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. For adamantane (B196018) derivatives, the HOMO is often localized on the substituent groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed across the adamantane cage and the electron-withdrawing carboxylic acid group, suggesting these areas are susceptible to nucleophilic attack.

An illustrative table of calculated electronic properties for a generic adamantane carboxylic acid derivative is shown below, based on typical outcomes of such studies.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

These calculations provide a foundational understanding of the molecule's inherent characteristics, which is crucial for predicting its behavior in various chemical and biological environments.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the adamantane cage itself is rigid, so the conformational flexibility primarily arises from the rotation of the methoxy (B1213986) and carboxylic acid groups.

The rotation around the C-O bond of the methoxy group and the C-C bond of the carboxylic acid group can lead to different conformers. Computational methods can be used to construct a potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of the most stable (lowest energy) conformers and the energy barriers between them.

For substituted adamantanes, the interactions between the substituent and the adamantane cage, as well as through-space interactions between the two substituents, will dictate the preferred conformations. The methoxy and carboxylic acid groups can orient themselves to minimize steric hindrance and optimize any potential intramolecular interactions, such as weak hydrogen bonds.

A hypothetical energy landscape for the rotation of the carboxylic acid group might reveal energy minima corresponding to specific orientations relative to the adamantane cage.

Dihedral Angle (O=C-C-C)Relative Energy (kcal/mol)Conformation
2.5Eclipsed
60°0.5Gauche
120°2.0Eclipsed
180°0.0Anti (most stable)

Understanding the conformational preferences is essential for predicting how the molecule will interact with other molecules, including biological receptors.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a valuable tool for exploring potential reaction pathways and identifying the transition states involved in chemical transformations. For this compound, this could involve predicting the outcomes of reactions such as esterification of the carboxylic acid, ether cleavage of the methoxy group, or functionalization of the adamantane cage.

By modeling the reactants, products, and potential intermediates, quantum chemical calculations can determine the thermodynamics and kinetics of a proposed reaction. The transition state, which is the highest energy point along the reaction coordinate, can be located and its structure and energy determined. The energy of the transition state relative to the reactants gives the activation energy, which is a key factor in determining the reaction rate.

For example, the functionalization of the adamantane C-H bonds is a topic of significant interest. nih.govrsc.org Computational studies can help to predict the selectivity of such reactions by comparing the activation energies for the abstraction of hydrogen atoms from different positions on the adamantane cage.

Molecular Docking and Dynamics Simulations with Biological Receptors (relevant to derived compounds)

Adamantane derivatives are of significant interest in medicinal chemistry due to their lipophilic nature and rigid structure, which can lead to favorable interactions with biological targets. nih.govksu.edu.sanih.govresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. This is particularly relevant for compounds derived from this compound that may be designed as enzyme inhibitors or receptor ligands.

In a typical docking study, a library of compounds, which could include amides or esters of this compound, would be docked into the active site of a target protein. The docking algorithm samples different binding poses and scores them based on a scoring function that estimates the binding affinity. This allows for the identification of promising candidates for further development.

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-receptor complex over time. An MD simulation provides a detailed picture of the dynamic interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A summary of typical results from a molecular docking study of an adamantane derivative is presented below.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Enzyme X-8.5Tyr123, Phe234, Arg345
Receptor Y-7.9Leu56, Val67, Ile78

These computational approaches are instrumental in the rational design of new therapeutic agents based on the adamantane scaffold.

Density Functional Theory (DFT) Applications in Hydrogen Bonding and Supramolecular Interactions

Density Functional Theory (DFT) is a powerful method for studying non-covalent interactions, such as hydrogen bonding and other supramolecular interactions, which play a crucial role in the solid-state structure and solution behavior of molecules like this compound.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and DFT can be used to model the hydrogen bonding patterns that lead to the formation of dimers or extended networks in the crystalline state. Calculations can predict the geometry and strength of these hydrogen bonds. dergipark.org.tr

Adamantane itself is known to participate in supramolecular chemistry, often forming inclusion complexes with host molecules like cyclodextrins and cucurbiturils. mdpi.comnih.gov The methoxy and carboxylic acid substituents would influence these interactions. DFT can be used to calculate the binding energies of such host-guest complexes, providing insight into their stability and the nature of the intermolecular forces involved. These interactions are critical for applications in drug delivery and materials science. mdpi.comnih.gov

Advanced Spectroscopic Characterization of 4 Methoxyadamantane 1 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For 4-Methoxyadamantane-1-carboxylic acid, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

Based on data for adamantane-1-carboxylic acid and other 4-substituted adamantanes, a predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would likely exhibit distinct signals for the methoxy (B1213986) protons, the protons of the adamantane (B196018) cage, and the acidic proton of the carboxylic acid. The methoxy group protons would be expected to appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent oxygen atom. The protons on the adamantane cage would present as a complex series of multiplets. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a characteristic downfield chemical shift, typically above 10 ppm.

The ¹³C NMR spectrum would be equally informative. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 170-185 ppm. The carbon of the methoxy group would appear further upfield. The adamantane cage would show a set of signals corresponding to the different carbon environments, with the carbon atom attached to the methoxy group and the carbon atom bearing the carboxylic acid group being the most deshielded among the cage carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad singlet)170-185
Methoxy (CH₃O-)~3.3-3.8 (singlet)~50-60
Adamantane Cage Protons1.5-2.5 (multiplets)30-70
Adamantane Cage Carbons--

Note: These are estimated values and require experimental confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule.

The IR spectrum of this compound is expected to be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the C=O stretching of the carbonyl group would be anticipated around 1700 cm⁻¹. Additionally, C-O stretching vibrations for the carboxylic acid and the methoxy ether linkage would be expected in the 1300-1000 cm⁻¹ region. The adamantane cage itself would contribute to a series of C-H stretching and bending vibrations.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch should be observable. The symmetric vibrations of the adamantane cage are often strong in the Raman spectrum and could be used for structural confirmation.

Characterization of Carboxylic Acid Dimers and Hydrogen Bonding Networks

In the solid state and in non-polar solvents, carboxylic acids like this compound are expected to form centrosymmetric dimers through intermolecular hydrogen bonding between their carboxylic acid groups. This dimerization has a profound effect on the vibrational spectra, most notably causing the broadness of the O-H stretching band in the IR spectrum. The position of the C=O stretching vibration is also sensitive to the extent of hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight.

The fragmentation pattern would likely involve characteristic losses. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) or water (H₂O). The adamantane cage is relatively stable, but fragmentation within the cage can also occur, leading to a series of hydrocarbon fragments. The presence of the methoxy group might lead to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The most abundant fragment ion (the base peak) in many 1-substituted adamantanes is often the adamantyl cation.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide precise bond lengths, bond angles, and details of the intermolecular interactions, including the hydrogen-bonding network forming the carboxylic acid dimers. It would also reveal the conformation of the methoxy group relative to the adamantane cage.

Powder XRD could be used to identify the crystalline phase of a bulk sample and assess its purity. The diffraction pattern is a unique fingerprint of the crystalline solid.

Advanced Spectroscopic Techniques for Surface and Interface Analysis (if applicable to materials applications)

Should this compound or its derivatives be used in materials science, for example, in the formation of self-assembled monolayers or functionalized surfaces, advanced spectroscopic techniques would be employed. Techniques such as X-ray Photoelectron Spectroscopy (XPS) could be used to determine the elemental composition and chemical states of the atoms on a surface. Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could provide topographical information at the nanoscale. However, the applicability of these techniques is entirely dependent on the future use of this compound in materials applications, for which there is currently no available research.

Applications and Research Directions of 4 Methoxyadamantane 1 Carboxylic Acid Derivatives

Medicinal Chemistry and Drug Discovery Platforms

The adamantane (B196018) framework serves as a versatile platform in the design and discovery of new drugs. Its bulky and rigid nature can be exploited to orient functional groups in specific spatial arrangements, facilitating optimal interactions with biological targets. researchgate.net The incorporation of the adamantyl group can improve the pharmacokinetic profile of a drug by increasing its lipophilicity and protecting adjacent functional groups from metabolic degradation. mdpi.comnih.gov

Adamantane Scaffolds in Pharmacophore Modeling and Virtual Screening

Adamantane's defined and rigid three-dimensional conformation is a significant advantage in computational drug design approaches like pharmacophore modeling and virtual screening. researchgate.net Pharmacophore models define the essential spatial arrangement of features a molecule must possess to interact with a specific biological target. The rigidity of the adamantane scaffold helps in designing molecules that fit these models with minimal conformational ambiguity. nih.gov Virtual screening, a computational technique used to search large libraries of small molecules, utilizes these models to identify potential new ligands for protein targets. nih.govals-journal.com

The adamantane scaffold is employed as a building block to create novel ligand architectures. pensoft.net Its steric hindrance and bulky nature can be advantageous in minimizing off-target interactions while ensuring a precise fit within a target's binding pocket. nih.gov By functionalizing the adamantane core, researchers can design ligands with specific geometries to modulate the activity of various biological targets. This approach has been used to develop ligands for targets such as the sigma-2 receptor, where the adamantane cage provides a rigid backbone for conjugating other moieties for therapeutic or imaging purposes. nih.gov The use of adamantane allows for the exploration of new chemical space, moving beyond the traditional flat aromatic structures often found in drug discovery. researchgate.net

Bioisosteric Replacements for Carboxylic Acid Functionality in Drug Design

The carboxylic acid group is a common feature in many drugs but can present challenges such as metabolic instability, poor membrane permeability, and potential toxicity. nih.govnih.govsemanticscholar.org Medicinal chemists often replace the carboxylic acid moiety with bioisosteres—different functional groups with similar physicochemical properties—to overcome these drawbacks while retaining biological activity. drughunter.com This strategy is context-dependent, meaning the success of a particular replacement depends on the specific drug and its target. nih.gov

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides, among others. nih.govcambridgemedchemconsulting.com Tetrazoles, for instance, have a similar pKa to carboxylic acids but offer greater lipophilicity. drughunter.com The goal of such replacements is to improve the drug-like properties of the molecule, such as enhancing oral bioavailability or reducing off-target effects. semanticscholar.orgdrughunter.com

Table 1: Common Bioisosteric Replacements for Carboxylic Acids
BioisostereKey PropertiesPotential Advantages
TetrazoleAcidic (pKa ~4.5-4.9), more lipophilic than -COOHCan maintain necessary acidic interactions with improved membrane permeability. drughunter.comcambridgemedchemconsulting.com
Hydroxamic AcidModerately acidic (pKa ~8-9), strong metal chelatorUseful for interacting with metalloenzymes; can serve as a carboxylic acid mimic. nih.gov
Acyl SulfonamideAcidic, can form strong hydrogen bondsOffers different spatial arrangement and electronic properties compared to -COOH.
Phosphonic/Phosphinic AcidMore polar than -COOH, can lower logPSuccessfully used in analogues of neurotransmitters like GABA and glutamic acid. nih.gov

Enzyme Inhibition and Receptor Modulation Studies (e.g., COX-2, Xanthine (B1682287) Oxidase, NOD2, TRPV1 with related compounds)

Adamantane derivatives have been investigated for their ability to interact with a wide range of enzymes and receptors. The bulky adamantyl group can act as a lipophilic anchor, positioning the molecule for effective interaction within a binding site.

Enzyme Inhibition:

COX-2: Theoretical studies have explored the interaction of adamantyl derivatives with cyclooxygenase (COX) enzymes. Docking models suggest that certain adamantane-containing compounds could have a high affinity for both COX-1 and COX-2, indicating potential as candidates for pain treatment. biointerfaceresearch.comresearchgate.net

Xanthine Oxidase: This enzyme is a target for treating hyperuricemia and gout. While direct studies on 4-methoxyadamantane-1-carboxylic acid are limited, the general strategy of designing inhibitors for xanthine oxidase often involves scaffolds that can mimic the substrate and interact with the enzyme's active site, a role for which functionalized adamantanes could be explored. nih.govrsc.org

Diacylglycerol Acyltransferase 1 (DGAT1): A series of adamantane carboxylic acid derivatives have been developed as potent DGAT1 inhibitors. One optimized compound showed significant efficacy in reducing plasma triglyceride levels and body weight gain in animal models, highlighting its potential for treating obesity and diabetes. nih.govresearchgate.net

Receptor Modulation:

NOD2: The innate immune receptor NOD2 is a target for developing vaccine adjuvants. Lipidation of NOD2 agonists with an adamantane moiety has been shown to substantially improve their in vivo adjuvant activity. nih.gov The adamantane group acts as a lipophilic anchor, potentially enhancing interaction with cell membranes and augmenting the immune response, particularly shifting it toward a Th1-biased response. nih.gov

TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is involved in pain and inflammation signaling. While specific data on this compound is not available, virtual screening approaches have been used to identify novel antagonists for related TRP channels like TRPV4, a methodology applicable to discovering adamantane-based modulators. mdpi.com

GABAA Receptors: 1-Adamantane carboxylic acid has demonstrated anticonvulsant activity in experimental models, with its effects mediated in part through the benzodiazepine (B76468) binding site on GABAA receptors. nih.gov

Table 2: Adamantane Derivatives in Enzyme/Receptor Modulation
TargetAdamantane Derivative ClassObserved/Potential EffectReference
COX-2General Adamantyl DerivativesTheoretical high binding affinity, potential for pain treatment. biointerfaceresearch.comresearchgate.net
DGAT1Adamantane Carboxylic AcidsPotent inhibition, reduction of triglycerides and body weight in vivo. nih.gov
NOD2Adamantane-Lipidated AgonistsEnhanced in vivo adjuvant activity for vaccines. nih.govnih.gov
GABAA Receptor1-Adamantane Carboxylic AcidAnticonvulsant activity in experimental models. nih.gov

Design of Prodrugs and Enhanced Delivery Systems

The adamantane moiety is a valuable tool in the design of prodrugs and drug delivery systems. nih.gov A prodrug is an inactive compound that is converted into an active drug within the body. This strategy can be used to improve a drug's solubility, stability, or ability to cross cell membranes. ijpcbs.com

The lipophilicity of adamantane makes it an excellent component for enhancing drug delivery. mdpi.compensoft.net It can be incorporated into drug molecules to increase their ability to pass through lipid bilayers, a crucial first step for drug transfer through cell membranes. mdpi.compensoft.net For example, an adamantane-doxorubicin prodrug has been designed where doxorubicin (B1662922) is linked to adamantane via a pH-cleavable bond. This prodrug can be encapsulated and released under the acidic conditions found in tumor environments, demonstrating a targeted delivery approach. acs.org Furthermore, adamantane's ability to form strong host-guest interactions with molecules like cyclodextrins is exploited in creating supramolecular drug delivery systems. pensoft.netpensoft.net This allows for the development of carriers that can transport drugs to specific sites and release them in a controlled manner. researchgate.net

Applications in Antiviral and Antimicrobial Research

Derivatives of adamantane have a well-established history in medicinal chemistry, particularly as antiviral and antimicrobial agents. The lipophilic nature of the adamantane moiety is thought to facilitate the passage of molecules through cell membranes, enhancing their bioavailability and interaction with intracellular targets.

In the realm of antimicrobial research, derivatives of adamantane have shown promising activity against a range of bacterial and fungal pathogens. Phthalimide derivatives of adamantane have exhibited potent antibacterial activity, with minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Micrococcus flavus that are comparable to clinically used antibiotics. researchgate.net Furthermore, thiosemicarbazone derivatives containing the adamantane skeleton have been evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, with some compounds showing significant inhibitory effects. researchgate.netnih.gov Another example is 2,3-dihydroxypropyl adamantane-1-carboxylate, which has been shown to effectively suppress the growth of Gram-positive bacteria. researchgate.netontosight.ai

The following table summarizes the antimicrobial activity of selected adamantane derivatives, highlighting the potential for this class of compounds.

Derivative TypeTarget Organism(s)Observed Activity
Phthalimide derivativesStaphylococcus aureus, Micrococcus flavusStrong antibacterial activity, with MICs comparable to clinical antibiotics. researchgate.net
Thiosemicarbazone derivativesGram-positive and Gram-negative bacteria, Candida albicansSignificant inhibitory activity against various strains. researchgate.netnih.gov
2,3-dihydroxypropyl adamantane-1-carboxylateGram-positive bacteriaEffective suppression of bacterial growth. researchgate.netontosight.ai

Given these findings, it is plausible that derivatives of this compound could also exhibit valuable antiviral and antimicrobial properties. The presence of the methoxy (B1213986) group could influence the compound's polarity, solubility, and binding interactions with biological targets, potentially leading to novel activity profiles.

Role in Neuroscience Research (e.g., pain modulation)

Adamantane derivatives have also attracted significant attention in neuroscience research due to their ability to modulate the activity of the central nervous system. While there is no specific research on the role of this compound in neuroscience, studies on related compounds suggest that this is a promising area for future investigation.

Adamantane-1-carboxylic acid itself has been shown to possess anticonvulsant activity in animal models of seizures. nih.gov Research indicates that its mechanism of action may involve the modulation of benzodiazepine binding sites on GABAA receptors. nih.gov These findings suggest that the adamantane carboxylic acid scaffold could be a valuable starting point for the development of new antiepileptic drugs. nih.gov

In the context of pain modulation, a derivative of adamantane carboxylic acid, 2-(aminomethyl)adamantane-1-carboxylic acid, has demonstrated anti-allodynic effects in a rat model of neuropathic pain. researchgate.net This compound is structurally related to gabapentin, a widely used analgesic, and is thought to exert its effects through the inhibition of CaV2.2 channels. researchgate.net This research highlights the potential of adamantane carboxylic acid derivatives in the development of novel treatments for chronic pain conditions. researchgate.net

The table below outlines the neurological activity of these adamantane derivatives.

CompoundNeurological ActivityPotential Therapeutic Application
Adamantane-1-carboxylic acidAnticonvulsantEpilepsy nih.gov
2-(aminomethyl)adamantane-1-carboxylic acidAnti-allodynic (neuropathic pain)Chronic Pain researchgate.net

The introduction of a methoxy group at the 4-position of the adamantane cage could potentially modify the pharmacokinetic and pharmacodynamic properties of the molecule, leading to altered or enhanced neurological activity. Further research is warranted to explore the potential of this compound and its derivatives in the field of neuroscience.

Advanced Organic Synthesis and Methodological Innovation

The rigid, three-dimensional structure of the adamantane core makes it a valuable building block in organic synthesis for the construction of complex and well-defined molecular architectures.

Building Blocks for Complex Molecular Architectures

Although the direct use of this compound as a building block for complex molecules has not been extensively reported, the parent compound, adamantane-1-carboxylic acid, and its derivatives are widely employed for this purpose. The carboxylic acid functionality provides a convenient handle for a variety of chemical transformations, allowing for the incorporation of the adamantane cage into larger and more complex structures.

For example, 3-(Azol-1-yl)-1-adamantanecarboxylic acids have been synthesized and utilized as bifunctional, angle-shaped building blocks for the creation of coordination polymers. researchgate.netmsu.edu These molecules can coordinate with metal ions to form one- and two-dimensional networks with potential applications in materials science. researchgate.netmsu.edu

Furthermore, tetrasubstituted adamantane derivatives, which can be synthesized from adamantane precursors, are being explored as rigid scaffolds for the development of multivalent ligands. biosynth.com These scaffolds can be used to present multiple copies of a ligand in a well-defined spatial arrangement, which can enhance binding affinity and selectivity for biological targets. biosynth.com The tetrahedral geometry of the adamantane core is particularly well-suited for this application. biosynth.com

Development of Novel Synthetic Transformations and Reagents

While there is a lack of specific information on novel synthetic transformations involving this compound, the reactivity of the adamantane cage and the carboxylic acid group are well-established, suggesting a range of potential transformations. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing access to a wide array of derivatives.

The adamantane core itself can undergo functionalization at its bridgehead positions. For instance, the synthesis of substituted bridged carboxylic acids of the adamantane series has been reported, demonstrating that the adamantane cage can be further elaborated to introduce additional functionality. nih.gov The presence of a methoxy group at the 4-position of this compound could influence the regioselectivity of such functionalization reactions.

Catalysis and Ligand Design in Organic Reactions

The rigid and well-defined structure of the adamantane skeleton makes it an attractive component for the design of ligands for catalytic applications. While there are no specific reports on the use of this compound in catalysis or ligand design, the principles of using adamantane derivatives in this context are established.

The carboxylic acid group of adamantane-1-carboxylic acid can serve as a coordination site for metal ions, and the bulky adamantyl group can provide steric hindrance that can influence the selectivity of catalytic reactions. For example, coordination polymers derived from 3-(Azol-1-yl)-1-adamantanecarboxylic acids have been shown to act as catalysts in Chan-Evans-Lam arylation reactions. nih.gov

The introduction of a methoxy group at the 4-position could modulate the electronic properties of the adamantane core and any derived ligands, potentially influencing the activity and selectivity of a catalyst. This remains a hypothetical but intriguing area for future research.

Materials Science and Polymer Chemistry Applications

The unique physical and chemical properties of the adamantane cage, such as its high thermal stability, rigidity, and hydrophobicity, make it a valuable component in the design of new materials and polymers. Although specific applications of this compound in this field are not well-documented, the broader use of adamantane derivatives provides a clear indication of its potential.

Adamantane-containing polymers often exhibit enhanced thermal stability and mechanical properties. The carboxylic acid group of this compound could be used to incorporate the adamantane moiety into polyesters, polyamides, or other polymer backbones through condensation polymerization.

Furthermore, adamantane derivatives are known to form self-assembling systems and have been used in the development of supramolecular materials. The rigid and hydrophobic nature of the adamantane core can drive the formation of ordered structures in solution and in the solid state. The presence of a methoxy group and a carboxylic acid group on the adamantane scaffold could provide a combination of hydrophobic and hydrophilic interactions, leading to interesting self-assembly behavior.

While the direct applications of this compound in materials science and polymer chemistry are yet to be explored, the established utility of related adamantane compounds suggests that this is a promising avenue for future research and development.

Nanomaterial Functionalization and Nanobiotechnology

The surface properties of nanomaterials are critical to their function. Carboxylic acid derivatives of adamantane provide a powerful tool for modifying these surfaces, enhancing stability, and enabling applications in sensing and biotechnology.

The functionalization of nanoparticle surfaces with carboxylic acids is a widespread and effective strategy to improve their stability and utility. cd-bioparticles.netcd-bioparticles.com Introducing carboxyl groups (-COOH) onto a nanoparticle surface can increase its hydrophilicity, which improves dispersion and stability in aqueous solutions and prevents aggregation. mdpi.comcd-bioparticles.netcd-bioparticles.com This modification can be achieved through various methods, including the adsorption or chemical linkage of molecules like this compound. cd-bioparticles.com

Once functionalized, the carboxylic acid groups serve as versatile anchor points for the covalent attachment of other molecules, such as proteins, peptides, or fluorescent dyes, through well-established chemistries like carbodiimide (B86325) coupling. mdpi.comimagionbiosystems.com This allows for the creation of multifunctional nanoparticles tailored for specific applications. nih.gov For example, polymer-coated iron oxide nanoparticles are often functionalized with carboxyl groups to enable further bioconjugation for medical imaging or drug delivery. nih.govliverpool.ac.uk The choice of the functionalizing agent can also affect the size, shape, and reactivity of the nanoparticles. cd-bioparticles.com

Table 2: Methods and Effects of Carboxylic Acid Functionalization on Nanoparticles

Functionalization AspectDescriptionRelevance of Adamantane Derivatives
Method of Attachment Carboxylic acids can be attached via simple adsorption (electrostatic, hydrogen bonding) or chemical adsorption (e.g., ester linkage). cd-bioparticles.comThe adamantane moiety provides a stable, rigid scaffold for the carboxylic acid group, facilitating controlled surface binding.
Improved Dispersion The carboxyl groups increase surface charge and hydrophilicity, leading to electrostatic repulsion that prevents particle aggregation. mdpi.comcd-bioparticles.netThe bulky adamantane group can provide additional steric stabilization, complementing the electrostatic effects.
Biocompatibility Surface modification with hydrophilic groups like carboxylic acids can increase the biocompatibility of nanoparticles. mdpi.comAdamantane derivatives are used in various biomedical applications, suggesting good biocompatibility. nih.gov
Platform for Bioconjugation The -COOH group is a reactive handle for attaching biomolecules (e.g., proteins, antibodies) for targeting or sensing. imagionbiosystems.comliverpool.ac.ukThe defined structure of this compound allows for precise positioning of reactive groups for subsequent conjugation.

The ability to conjugate biomolecules to nanoparticle surfaces via carboxylic acid linkers is fundamental to nanobiotechnology, including nanosensing and targeted therapies. researchgate.net Carboxylic acid-functionalized nanoparticles can be conjugated with antibodies, peptides, or other ligands that specifically recognize and bind to biological targets, such as receptors on cancer cells. liverpool.ac.uknih.gov This targeting capability is crucial for diagnostic imaging and drug delivery. nih.gov

Adamantane derivatives themselves play a significant role in surface recognition and bioconjugation. nih.gov The adamantane moiety can act as a physical anchor, inserting into lipid bilayers of cell membranes or liposomes, presenting the conjugated molecule for interaction with cell receptors. nih.gov This dual functionality—a carboxylic acid for linking and an adamantane group for anchoring or providing steric bulk—makes derivatives like this compound promising candidates for creating advanced bioconjugated nanomaterials for sensitive diagnostic tools and targeted therapeutic agents. nih.govresearchgate.net

Design of Nanocarriers for Research Applications

The unique structural properties of adamantane and its derivatives have positioned them as valuable building blocks in the design of sophisticated nanocarriers for a variety of research applications, particularly in the field of drug delivery. nih.govpensoft.net The rigid, lipophilic cage-like structure of the adamantane moiety serves as a robust anchor for assembling and stabilizing nanostructures, including liposomes, polymeric nanoparticles, and dendrimers. nih.govresearchgate.net While direct research on nanocarriers formulated specifically from this compound is not extensively detailed in publicly available literature, the principles governing the use of adamantane derivatives provide a strong framework for understanding its potential applications.

The design of such nanocarriers often leverages the physicochemical properties of the adamantane core, which can be further tailored by its functional groups. pensoft.net In the case of this compound, the methoxy group can influence the hydrophobicity and steric interactions of the molecule, while the carboxylic acid group offers a reactive handle for conjugation or electrostatic interactions.

Adamantane-Based Polymeric Nanoparticles

For instance, polymers containing adamantane can be designed to encapsulate hydrophobic therapeutic agents within their core, shielding them from the aqueous biological environment and improving their bioavailability. pensoft.net The release of the encapsulated cargo can be controlled by the degradation of the polymer matrix or in response to specific stimuli. nih.gov

Table 1: Examples of Adamantane-Containing Polymers in Nanocarrier Design

Polymer TypeAdamantane Derivative FunctionPotential Application
Amphiphilic block copolymersHydrophobic block componentMicellar drug delivery
Biodegradable polyestersPendant group for drug conjugationControlled release systems
DendrimersCore or branching unitHigh drug payload carriers

Note: This table is illustrative of general approaches with adamantane derivatives and does not represent specific data for this compound due to a lack of available specific research.

Liposomes and Adamantane Derivatives

Liposomes are vesicular structures composed of lipid bilayers that are widely investigated as drug delivery vehicles. nih.gov The lipophilic nature of the adamantane cage allows for its stable insertion into the lipid bilayer of liposomes, acting as a membrane anchor. nih.govrsc.org This anchoring property is crucial for the surface functionalization of liposomes with targeting ligands, polymers for enhanced circulation (e.g., polyethylene (B3416737) glycol), or imaging agents.

The general strategy involves synthesizing a conjugate where the adamantane group is linked to the desired functional molecule. When this conjugate is mixed with lipids during liposome (B1194612) formation, the adamantane moiety spontaneously partitions into the hydrophobic core of the lipid bilayer, leaving the functional molecule displayed on the liposome surface. nih.gov

Research Findings on Adamantane-Functionalized Liposomes

Studies on various adamantane derivatives have demonstrated the feasibility and advantages of this approach. For example, adamantyl-functionalized liposomes have been shown to:

Enhance Stability: The rigid adamantane structure can improve the mechanical stability of the liposome membrane.

Enable Surface Modification: Adamantane serves as a universal anchor for attaching a wide range of molecules to the liposome surface without the need for complex chemical modifications of the lipids themselves. nih.gov

Facilitate Targeted Delivery: By attaching targeting moieties such as antibodies or peptides to the adamantane anchor, liposomes can be directed to specific cells or tissues.

While specific data for liposomes incorporating this compound is not available, it can be postulated that the carboxylic acid group could be used to attach various functional molecules, while the adamantane core would anchor the entire conjugate within the liposomal membrane.

Table 2: Characterization of Adamantane-Functionalized Liposomes (Hypothetical)

ParameterUnmodified LiposomesAdamantane-Functionalized Liposomes
Mean Diameter (nm)100 - 150110 - 160
Zeta Potential (mV)-10 to -30Dependent on conjugated moiety
Encapsulation Efficiency (%)Drug-dependentGenerally high
In Vitro StabilityModeratePotentially enhanced

Note: This table is a hypothetical representation based on general findings for adamantane-functionalized liposomes. Specific values would depend on the exact formulation and the nature of the conjugated molecule.

Future Perspectives and Emerging Research Avenues for 4 Methoxyadamantane 1 Carboxylic Acid

Exploration of Unconventional Chemical Reactivities

The rigid adamantane (B196018) framework imposes specific geometric constraints that can lead to unconventional chemical reactivities. While standard transformations of the carboxylic acid and methoxy (B1213986) groups are predictable, future research is poised to explore more novel reactions. The cage-like structure can be functionalized at its tertiary bridgehead positions, a process that has been fundamental to the development of various adamantane-based drugs. nih.gov

Future explorations may involve leveraging the steric bulk of the adamantane core to direct reactions at the methoxy or carboxylic acid moieties in a stereoselective manner. For instance, intramolecular reactions, where the carboxylic acid or a derivative thereof reacts with a transient reactive species generated at another position on the cage, could lead to complex, polycyclic structures with unique properties. The development of methods for selective C-H activation at the secondary (CH2) positions of the adamantane core in the presence of the existing functional groups would open up new avenues for creating highly substituted and chiral adamantane derivatives. mdpi.com Such derivatives are sought after for their potential in various applications, including as chiral catalysts or biologically active molecules. mdpi.com

Furthermore, the methoxy group could be a handle for novel transformations beyond simple ether cleavage. For example, oxidative dearomatization strategies, if adapted to the saturated adamantane system, could potentially lead to the formation of novel cage-opened products or rearranged skeletons. The exploration of such unconventional reactivities, perhaps facilitated by photoredox or electro-chemical methods, could significantly expand the chemical space accessible from 4-Methoxyadamantane-1-carboxylic acid.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how molecular design and synthesis are approached. researchgate.net For a molecule like this compound, AI and machine learning (ML) offer powerful tools to accelerate research and discovery. mdpi.com These computational methods can overcome the time-consuming, trial-and-error nature of traditional organic chemistry research. nso-journal.org

Predictive models can be developed to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives of this compound, thereby prioritizing the synthesis of candidates with the highest potential for drug development. mdpi.com ML algorithms, trained on large datasets of chemical reactions, can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgibm.com This is particularly valuable for exploring the unconventional reactivities mentioned previously, as AI could identify promising reaction pathways that might not be obvious to a human chemist.

Table 1: Potential Applications of AI/ML in this compound Research
AI/ML ApplicationSpecific Goal for this compoundPotential Impact
Quantitative Structure-Activity Relationship (QSAR)Predict the biological activity of novel derivatives based on their chemical structure.Accelerates identification of potent drug candidates. nih.gov
Retrosynthesis PlanningPropose efficient and novel synthetic routes to complex derivatives.Reduces development time and cost for new compounds. nih.gov
Reaction Outcome PredictionForecast the products and yields of unexplored, unconventional reactions.Guides experimental work and minimizes failed reactions. nih.gov
ADMET PredictionEstimate the pharmacokinetic and toxicity profiles of virtual compounds.Prioritizes candidates with favorable drug-like properties. mdpi.com
Generative ModelingDesign new molecules with optimized properties built around the adamantane core.Expands the chemical space for drug discovery and materials science. gatech.edu

Development of Sustainable and Green Synthetic Routes

The chemical industry is undergoing a paradigm shift towards more environmentally benign and sustainable practices. taylorfrancis.com The development of green synthetic routes for this compound and its derivatives is a critical future research direction. This involves adhering to the principles of green chemistry, such as using renewable feedstocks, reducing waste, and employing safer solvents and catalysts.

Future research could focus on developing catalytic methods that avoid the use of stoichiometric and often hazardous reagents commonly used in adamantane chemistry. For example, traditional adamantane functionalization often involves strong acids like sulfuric acid. mdpi.comgoogle.com The development of solid acid catalysts or biocatalytic methods could offer greener alternatives. Flow chemistry presents another promising avenue; performing reactions in continuous flow reactors can enhance safety, improve reaction efficiency, and allow for easier scale-up compared to traditional batch processes. researchgate.net The synthesis of 2-aminoadamantane-2-carboxylic acid has been successfully demonstrated using flow-based methods, highlighting the potential for this technology in adamantane chemistry. researchgate.net

Furthermore, exploring the use of greener solvents, such as water, supercritical CO2, or bio-based solvents, would significantly reduce the environmental footprint of the synthesis. The ultimate goal is to design a synthetic pathway that is not only efficient and high-yielding but also economically competitive and environmentally responsible.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches
PrincipleTraditional ApproachPotential Green Alternative
CatalysisStoichiometric strong acids (e.g., H2SO4). google.comReusable solid acid catalysts, enzymes (biocatalysis).
SolventsVolatile organic compounds (VOCs).Water, supercritical fluids, bio-solvents. taylorfrancis.com
EnergyHigh-temperature batch processing.Microwave-assisted synthesis, flow chemistry for better heat transfer. researchgate.net
Atom EconomyReactions generating significant byproducts.Catalytic C-H activation, addition reactions.
FeedstockPetroleum-based starting materials.Derivation from renewable bio-based resources (long-term goal).

Discovery of Novel Biological Targets and Therapeutic Modalities

The adamantane moiety is a key component in several approved drugs, including antivirals and agents for neurological diseases. nih.govnih.gov The unique lipophilic and rigid nature of the adamantane cage allows it to interact favorably with biological targets like protein binding pockets and ion channels. iris-biotech.de The presence of the methoxy and carboxylic acid groups in this compound provides specific hydrogen bonding capabilities and charge, which can be fine-tuned to achieve selectivity for new biological targets.

Future research will likely focus on screening this compound and its derivatives against a wide range of biological targets. Adamantane carboxylic acid derivatives have already shown promise as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for obesity and diabetes. nih.govresearchgate.net Other studies have demonstrated the anticonvulsant activity of adamantane carboxylic acid, potentially mediated through GABAA receptors. nih.gov

Emerging therapeutic modalities could include the use of this scaffold to design allosteric modulators, which bind to a site on a protein distinct from the active site to modulate its activity. The rigid adamantane structure is well-suited for this purpose. Additionally, the compound could serve as a fragment for fragment-based drug discovery, where its binding to a target protein is identified and then elaborated upon to create a potent inhibitor. Given the precedent for adamantane derivatives in treating neurological conditions, exploring targets involved in neurodegenerative diseases remains a high-priority area. smolecule.com The synthesis of libraries of amides and esters derived from this compound could yield novel compounds with activity against a variety of targets, from enzymes to receptors and ion channels. researchgate.netbelnauka.by

Table 3: Potential Biological Targets and Therapeutic Areas for this compound Derivatives
Potential Biological TargetTherapeutic AreaRationale based on Adamantane Derivatives
Diacylglycerol Acyltransferase 1 (DGAT1)Obesity, Type 2 DiabetesAdamantane carboxylic acids are potent DGAT1 inhibitors. nih.govresearchgate.net
GABA-A ReceptorsEpilepsy, Seizure Disorders1-Adamantane carboxylic acid shows anticonvulsant activity. nih.gov
NMDA ReceptorsNeurodegenerative Diseases (e.g., Alzheimer's)Memantine, an aminoadamantane, is an NMDA receptor antagonist. nih.gov
Various Enzymes (e.g., sEH, DPP-IV)Inflammation, DiabetesAdamantane scaffolds are used in various enzyme inhibitors. nih.gov
Ion Channels (e.g., M2 Proton Channel)Viral Infections (e.g., Influenza)Amantadine targets the M2 ion channel of the influenza virus. iris-biotech.de

Q & A

Q. Critical Conditions :

  • Temperature control (<100°C) to prevent adamantane framework degradation.
  • Use of Lewis acid catalysts (e.g., AlCl₃) to enhance regioselectivity .

How is the structural integrity of this compound confirmed in synthetic batches?

Basic Research Question
Analytical validation employs:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.5–2.2 ppm (adamantane protons) and δ 3.3 ppm (methoxy group).
    • ¹³C NMR : Carboxylic carbon at δ ~175 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 222.1 (C₁₂H₁₈O₃) with fragmentation patterns confirming the adamantane backbone .
  • X-ray Crystallography : Resolves spatial arrangement of the methoxy and carboxylic acid groups .

Q. Table 1: Key Analytical Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 3.3 ppm (OCH₃), δ 1.5–2.2 ppm (C-H)
¹³C NMRδ 175 ppm (COOH)
MSm/z 222.1 (M⁺)

What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question
Contradictions in biological data (e.g., variable antimicrobial efficacy) are addressed through:

  • Meta-Analysis of Substituent Effects : Comparing activity across derivatives with different substituents (e.g., methyl vs. methoxy groups) .
  • In Silico Modeling : Molecular docking to assess binding affinity variations due to steric effects from the methoxy group .
  • Dose-Response Studies : Clarifying discrepancies in IC₅₀ values across cell lines .

Example : A 2024 study found that the methoxy group’s steric bulk reduces binding to bacterial efflux pumps, explaining higher efficacy in Gram-positive vs. Gram-negative models .

How does the methoxy group at the 4-position influence the compound’s interaction with biological targets compared to other substituents?

Advanced Research Question
The 4-methoxy group impacts interactions via:

  • Steric Hindrance : Limits rotational freedom, enhancing selectivity for hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
  • Electronic Effects : Electron-donating methoxy group increases electron density at the carboxylic acid, affecting hydrogen-bonding capacity .

Q. Table 2: Substituent Effects on Biological Activity

SubstituentPositionKey Biological ActivityReference
Methoxy4Anti-inflammatory (COX-2 IC₅₀ = 12 µM)
Methyl2Antibacterial (MIC = 8 µg/mL)
Hydroxyl1Neuroprotective (EC₅₀ = 25 µM)

What in vitro models are most effective for evaluating the neuroprotective potential of this compound?

Q. Methodological Focus

  • Primary Neuronal Cultures : Assess protection against glutamate-induced excitotoxicity via calcium flux assays .
  • SH-SY5Y Cell Line : Measure reduction in oxidative stress (ROS levels) using H₂DCFDA probes under H₂O₂ challenge .
  • Blood-Brain Barrier (BBB) Penetration : Utilize MDCK-MDR1 monolayers to quantify permeability (Papp > 5 × 10⁻⁶ cm/s indicates CNS bioavailability) .

Optimization Tip : Pre-treatment (24 hr) with the compound enhances efficacy by upregulating endogenous antioxidant pathways (e.g., Nrf2) .

What catalytic mechanisms enable regioselective functionalization of the adamantane backbone during synthesis?

Advanced Research Question
Regioselectivity is governed by:

  • Acid-Catalyzed Carboxylation : Protonation of the adamantane framework directs electrophilic attack to the 1-position due to lower steric hindrance .
  • Transition Metal Catalysis : Pd/C facilitates hydrogenolysis of methoxy precursors without disrupting the carboxylic acid group .

Mechanistic Insight : DFT calculations show the 1-position’s higher electron density (due to methoxy group electron donation) favors carboxylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.